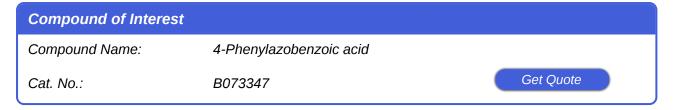


Spectroscopic Profile of 4-Phenylazobenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **4- Phenylazobenzoic acid**, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of **4-Phenylazobenzoic acid** reveal its unique chemical environment.

¹H NMR Spectrum

The 1 H NMR spectrum of **4-Phenylazobenzoic acid** is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the azo group and the carboxylic acid group.

Table 1: ¹H NMR Spectroscopic Data for **4-Phenylazobenzoic Acid**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.20	d	2H	Protons ortho to - COOH
~8.00	d	2H	Protons ortho to - N=N-
~7.95	d	2H	Protons meta to - COOH
~7.55	m	3H	Protons meta and para to -N=N-
~13.0 (broad)	s	1H	-COOH

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of **4-Phenylazobenzoic acid** shows distinct signals for the carboxylic acid carbon, the carbons of the two aromatic rings, and the carbons attached to the azo group.

Table 2: 13C NMR Spectroscopic Data for 4-Phenylazobenzoic Acid



Chemical Shift (δ) ppm	Assignment	
~167	C=O (Carboxylic acid)	
~155	C-N (Carbon attached to azo group)	
~152	C-N (Carbon attached to azo group)	
~134	Quaternary carbon in the benzoic acid ring	
~131	CH of the phenyl ring	
~130	CH of the benzoic acid ring	
~129	CH of the phenyl ring	
~123	CH of the benzoic acid ring	
~122	CH of the phenyl ring	

Note: The specific assignments can be confirmed using two-dimensional NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Phenylazobenzoic acid** displays characteristic absorption bands for the carboxylic acid group, the azo group, and the aromatic rings.[1][2]

Table 3: IR Spectroscopic Data for **4-Phenylazobenzoic Acid**[1][2]



Wavenumber (cm⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
~1680	Strong	C=O stretch (Carboxylic acid)
~1600, ~1485	Medium	C=C stretch (Aromatic rings)
~1420	Medium	N=N stretch (Azo group)
~1300	Medium	C-O stretch (Carboxylic acid)
~920	Broad	O-H bend (Carboxylic acid dimer)
~850, ~770, ~690	Strong	C-H out-of-plane bend (Aromatic rings)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **4-Phenylazobenzoic acid** is characterized by two main absorption bands corresponding to the $\pi \to \pi^*$ and $n \to \pi^*$ transitions of the azobenzene chromophore.[3][4]

Table 4: UV-Vis Spectroscopic Data for 4-Phenylazobenzoic Acid in Ethanol[3][4]

λmax (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)	Transition
~320	~21,000	$\pi \to \pi$
~450	~500	n → π

Note: The position and intensity of the absorption bands can be influenced by the solvent polarity.[3]

Experimental Protocols



The following sections describe the general methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of 4-Phenylazobenzoic acid.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry
 NMR tube to a final volume of approximately 0.6-0.7 mL.
- Cap the NMR tube and ensure the sample is fully dissolved, using gentle vortexing if necessary.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a
 sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR,
 a larger number of scans is typically required due to the lower natural abundance of the ¹³C
 isotope.
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):



- Grind a small amount (1-2 mg) of 4-Phenylazobenzoic acid with approximately 100-200 mg
 of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
 powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the background spectrum of the empty sample compartment.
- Record the spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of 4-Phenylazobenzoic acid of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Data Acquisition:

- Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
- Fill a cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record the baseline.
- Rinse the cuvette with the sample solution and then fill it with the sample solution.

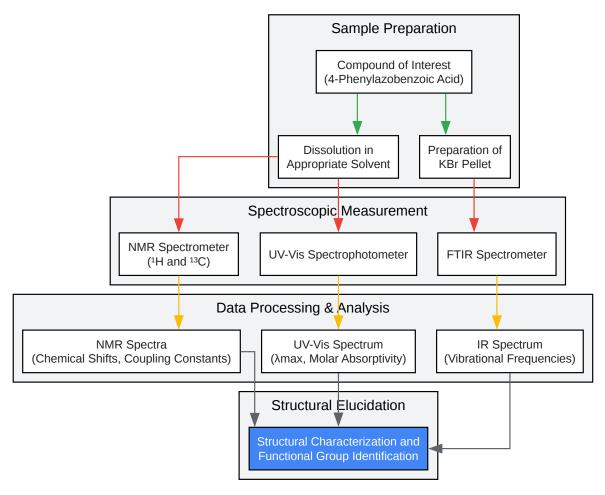


- Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
- Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
- Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and I is the path length of the cuvette in cm.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Phenylazobenzoic acid**.

General Workflow for Spectroscopic Analysis





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Caption: General workflow for spectroscopic analysis.

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